N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Description
Nomenclature and Structural Classification
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide possesses the molecular formula C32H27F4N5O3 and exhibits a molecular weight of 605.6 grams per mole. The International Union of Pure and Applied Chemistry designation follows systematic nomenclature conventions, reflecting the compound's complex heterocyclic architecture. Alternative nomenclature includes the abbreviated form NBI-74330, which serves as the primary research designation in scientific publications.
The structural classification places this molecule within the pyrido[2,3-d]pyrimidine family, characterized by a bicyclic heterocycle consisting of fused pyridine and pyrimidine rings. The core scaffold features a pyrido[2,3-d]pyrimidin-4-one moiety, which represents an emerging structural motif in medicinal chemistry with demonstrated biological activities including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic properties. The compound's architecture incorporates several key structural elements: a 4-ethoxyphenyl substituent at position 3 of the pyrido[2,3-d]pyrimidine core, a chiral ethyl linkage, a pyridin-3-ylmethyl group, and a 4-fluoro-3-(trifluoromethyl)phenyl acetamide terminus.
Table 1: Structural and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C32H27F4N5O3 |
| Molecular Weight | 605.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | XMRGQUDUVGRCBS-UHFFFAOYSA-N |
| Chemical Classification | Pyrido[2,3-d]pyrimidine derivative |
| Primary Synonym | NBI-74330 |
The stereochemical considerations of this compound include the presence of a chiral center at the ethyl linkage position, resulting in potential enantiomeric forms. The racemic mixture is commonly employed in research applications, though individual enantiomers may exhibit differential biological activities. The compound's three-dimensional structure features multiple aromatic ring systems that contribute to its binding affinity and selectivity for target receptors.
Historical Development Context
The development of this compound originated from systematic medicinal chemistry efforts focused on chemokine receptor antagonism. The compound was first synthesized and characterized in 2006, as evidenced by its initial registration in chemical databases. The synthetic development followed established methodologies for quinazolinone-derived compounds, with specific modifications designed to enhance selectivity for the CXCR3 receptor.
The historical context of this compound's development intersects with broader pharmaceutical research initiatives targeting inflammatory pathways and chemokine receptor biology. During the early 2000s, scientific interest in chemokine receptors as therapeutic targets intensified, driven by growing understanding of their roles in immune cell trafficking and inflammatory responses. The CXCR3 receptor, in particular, emerged as an attractive target due to its involvement in T-cell migration and inflammatory lesion formation.
The synthetic approach to this compound represents an evolution from earlier quinazolinone scaffolds, incorporating structural modifications designed to improve potency, selectivity, and pharmacological properties. The development process involved systematic structure-activity relationship studies that identified optimal substituent patterns for CXCR3 antagonism. The incorporation of fluorinated groups, including the trifluoromethyl substituent, reflects contemporary medicinal chemistry strategies for enhancing metabolic stability and binding affinity.
Research efforts leading to this compound's development were conducted through collaborative initiatives between academic institutions and pharmaceutical companies, reflecting the interdisciplinary nature of modern drug discovery. The compound's emergence coincided with increased recognition of the pyrido[2,3-d]pyrimidine scaffold as a privileged structure in medicinal chemistry, capable of providing diverse biological activities through appropriate substitution patterns.
Significance in Chemical Biology Research
This compound has established significant importance within chemical biology research as a highly potent and selective CXCR3 antagonist. The compound demonstrates exceptional binding affinity for the CXCR3 receptor with a dissociation constant in the low nanomolar range, specifically exhibiting a pKi value of 8.13 for inhibiting 125I-CXCL10 binding to CXCR3. This high-affinity binding translates to effective inhibition of calcium mobilization responses induced by CXCR3 ligands CXCL10 and CXCL11 in cellular assay systems.
The compound's selectivity profile represents a crucial aspect of its scientific utility, displaying minimal cross-reactivity with related chemokine receptors including CXCR4 and CCR7. This selectivity enables precise pharmacological dissection of CXCR3-mediated pathways without confounding effects from off-target receptor interactions. Comparative studies have demonstrated that this compound exhibits approximately five-fold greater affinity for CXCR3 compared to the structurally related compound AMG 487, highlighting the importance of specific structural features in determining receptor selectivity.
Research applications of this compound have yielded significant insights into CXCR3 biology and inflammatory processes. In atherosclerosis research, treatment with this compound resulted in substantial reduction of atherosclerotic lesion formation in experimental animal models. The compound effectively blocked CXCR3-mediated leukocyte migration, with studies demonstrating a 64% reduction in CD4+ T cell and macrophage migration to peritoneal inflammation sites. These findings established the therapeutic potential of CXCR3 antagonism in cardiovascular disease contexts.
Table 2: Biological Activity Profile
The compound's utility extends to neurological research, where investigations have explored CXCR3 involvement in glioma growth and central nervous system pathology. These studies have utilized the compound as a pharmacological tool to elucidate the contributions of CXCR3 signaling to tumor progression and inflammatory responses within the central nervous system. The high selectivity and potency of this compound make it an invaluable research tool for these complex biological investigations.
Current Research Landscape
Contemporary research involving this compound encompasses diverse areas of investigation, reflecting the compound's versatility as both a research tool and potential therapeutic agent. Recent metabolic profiling studies have provided comprehensive characterization of the compound's biotransformation pathways, identifying ten distinct metabolites through advanced analytical techniques combining liquid chromatography-mass spectrometry analysis with parallel bioaffinity assessment.
The metabolic profiling research has revealed important insights into the compound's pharmacological properties and potential therapeutic optimization. One particularly significant finding identified a pyridyl N-oxide metabolite that retains biological activity toward CXCR3, suggesting that certain metabolic transformations may preserve or modify therapeutic efficacy. This metabolite characterization employs sophisticated analytical methodologies including high-resolution nanofractionation and radioligand binding assays, demonstrating the application of cutting-edge analytical chemistry to pharmaceutical research.
Current research in pyrido[2,3-d]pyrimidine chemistry continues to explore the broader therapeutic potential of this structural class. Recent comprehensive reviews have highlighted the expanding applications of pyrido[2,3-d]pyrimidine derivatives in anticancer therapy, with investigations targeting multiple kinase pathways including tyrosine kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and cyclin-dependent kinases. These studies contribute to understanding structure-activity relationships within this chemical class and inform future drug design efforts.
Table 3: Recent Research Developments
The evolving research landscape includes investigations into novel synthetic methodologies for pyrido[2,3-d]pyrimidine derivatives, with emphasis on developing fast, facile, and economical synthetic approaches. These methodological advances support continued exploration of this chemical class for diverse therapeutic applications. The integration of one-pot multi-component reactions and other modern synthetic strategies enhances the accessibility of these compounds for research and development purposes.
Properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
NBI-74330, also known as (+/-)-NBI 74330, is a potent and selective antagonist for the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor expressed on various types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes. It plays a crucial role in the recruitment, migration, and trafficking of immune cells to sites of inflammation.
Mode of Action
NBI-74330 potently inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3. These chemokines are known ligands of CXCR3 and are strongly associated with the migration of CD4+ Th1 cells and CD8+ cytotoxic T lymphocytes in immune responses. By blocking the interaction between these chemokines and CXCR3, NBI-74330 can inhibit CXCR3-mediated signaling.
Biochemical Pathways
The inhibition of CXCR3 by NBI-74330 affects several biochemical pathways. It results in a significant reduction in CD4 T cell and macrophage migration to sites of inflammation, which is entirely CXCR3 dependent. This suggests that NBI-74330 can modulate the chemokine-mediated inflammatory response by interfering with leukocyte migration.
Pharmacokinetics
The pharmacokinetics of NBI-74330 have been studied in mice. After administration, NBI-74330 forms an N-oxide metabolite, which is also an antagonist of CXCR3. Both the parent compound and its metabolite can be detected in plasma up to 7 hours after oral administration and 24 hours after subcutaneous administration. This indicates that NBI-74330 has a relatively long half-life in the body, which could contribute to its therapeutic effects.
Result of Action
The action of NBI-74330 leads to several molecular and cellular effects. It attenuates atherosclerotic plaque formation by blocking the direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque. It also beneficially modulates the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion. In addition, it reduces spinal cord microglial activation and decreases thermal and mechanical hyperalgesia in a rat model of chronic constriction injury-induced neuropathic pain.
Action Environment
The action of NBI-74330 can be influenced by various environmental factors. For instance, the presence of plasma can affect the affinity of NBI-74330 for CXCR3. Moreover, the formation of the N-oxide metabolite in vivo suggests that metabolic processes in the body can also influence the action of NBI-74330
Biochemical Analysis
Biochemical Properties
NBI-74330 interacts with the chemokine receptor CXCR3. It inhibits the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3. The nature of these interactions involves the inhibition of calcium mobilization in response to CXCL11 and CXCL10.
Cellular Effects
NBI-74330 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to result in a significant reduction in CD4 T cell and macrophage migration to the peritoneal cavity. This suggests that NBI-74330 influences cell function by impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of NBI-74330 involves its antagonistic action on CXCR3. It exerts its effects at the molecular level by inhibiting the specific binding of (125I)CXCL10 and (125I)CXCL11 to CXCR3. This results in the inhibition of calcium mobilization in response to CXCL11 and CXCL10.
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as evidenced by its impact on CD4 T cell and macrophage migration.
Dosage Effects in Animal Models
In animal models, the effects of NBI-74330 have been observed to vary with different dosages. For instance, in a study involving a rat neuropathic pain model, NBI-74330 showed strong analgesic activity towards thermal hypersensitivity.
Metabolic Pathways
Given its interaction with CXCR3, it is likely that it interacts with enzymes or cofactors involved in the signaling pathways of this receptor.
Biological Activity
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide, also known as NBI-74330 or AMG487, is a synthetic organic compound characterized by a complex structure that includes multiple aromatic rings and functional groups. This compound has garnered attention due to its potential therapeutic applications, particularly as a selective antagonist of the chemokine receptor CXCR3, which plays a significant role in various inflammatory processes and tumor metastasis.
- Molecular Formula : C32H28F3N5O4
- Molecular Weight : 605.594 g/mol
- CAS Number : 947536-03-0
The primary biological activity of NBI-74330 is attributed to its role as a selective antagonist of the CXCR3 receptor. This receptor is implicated in the regulation of immune responses and inflammatory processes. By inhibiting CXCR3, NBI-74330 may reduce the recruitment of immune cells to sites of inflammation or tumor growth, thereby potentially impeding cancer progression and metastasis .
Additionally, the compound's structure suggests that it may interact with various kinases involved in cellular signaling pathways. Pyridopyrimidine derivatives have been noted for their ability to inhibit kinases such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy .
Biological Activity
Research indicates that compounds within the pyridopyrimidine class exhibit a range of biological activities, including:
- Antitumor Activity : NBI-74330 has shown potential against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against prostate (PC-3) and lung (A549) cancer cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| NBI-74330 | PC-3 | 1.54 |
| NBI-74330 | A549 | 3.36 |
- Antibacterial and Anti-inflammatory Effects : The pyridopyrimidine scaffold has been associated with antibacterial properties and modulation of inflammatory responses, making it a candidate for treating infections and autoimmune conditions .
Case Studies
- CXCR3 Antagonism : A study demonstrated that AMG487 effectively inhibits CXCR3-mediated signaling pathways in tumor cells, leading to reduced metastasis in preclinical models. This highlights its potential as an anti-metastatic agent .
- Kinase Inhibition : Research on related pyridopyrimidine derivatives indicated significant inhibitory effects on key kinases involved in cancer progression. For example, compounds targeting CDK showed promising results in halting tumor growth by inducing G1 phase arrest .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Pharmacokinetics: AMG-487 exhibits nonlinear pharmacokinetics due to CYP3A autoinhibition by its metabolite M2 (O-deethylated derivative). The target compound’s fluorinated substituent may reduce this liability by altering metabolic pathways .
- Potency: AMG-487 has subnanomolar affinity for CXCR3 (IC₅₀ = 0.3 nM), while quinazolinone-based VUF10474 shows lower potency (IC₅₀ = 8 nM) .
Heterocyclic Acetamide Derivatives
Table 2: Comparison with Non-CXCR3-Targeting Analogues
Key Findings :
- Scaffold Diversity: The target compound’s pyrido[2,3-d]pyrimidinone core is distinct from benzothiazole () or thieno-pyrimidinone () systems, which may confer selectivity for CXCR3 over kinases or antimicrobial targets.
- Fluorine Impact : Fluorine substitution (e.g., 4-fluorophenyl in ) is common in drug design for metabolic stability; the target compound’s 4-fluoro-3-(trifluoromethyl)phenyl group may synergize these effects .
Preparation Methods
Synthesis of the Pyrido[2,3-d]Pyrimidinone Core
The pyrido[2,3-d]pyrimidin-4-one scaffold is constructed via cyclocondensation of 6-aminouracil derivatives with acetylacetone analogs. For example, 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione reacts with 4-methoxybenzoylacetone in glacial acetic acid at reflux to yield 1,3-diethyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in 81% yield . Nuclear magnetic resonance (NMR) data confirm regioselective cyclization, with characteristic singlet peaks at δ 2.47 (5-CH3) and δ 2.70 (7-CH3) in the -NMR spectrum . Substituents at the 3-position are introduced during this step by selecting appropriately substituted 6-aminouracil precursors.
Functionalization of the Ethyl Linker
The ethyl spacer connecting the pyrido[2,3-d]pyrimidinone and acetamide moieties is introduced through reductive alkylation. Reaction of the 2-chloropyrido[2,3-d]pyrimidinone intermediate with ethylamine in tetrahydrofuran (THF) under hydrogenation conditions (Pd/C, 50 psi H2) yields the secondary amine. -NMR data confirm successful alkylation via a downfield shift of the C2 carbonyl from δ 160.73 to δ 161.93 ppm, indicative of reduced electron withdrawal .
Synthesis of the 2-[4-Fluoro-3-(Trifluoromethyl)Phenyl]Acetic Acid Intermediate
The 4-fluoro-3-(trifluoromethyl)phenylacetic acid sidechain is prepared via Friedel-Crafts acylation. Benzotrifluoride reacts with chloroacetyl chloride in the presence of AlCl3 at 0°C, followed by hydrolysis to the carboxylic acid. Fluorination at the 4-position is achieved using Selectfluor® in acetonitrile, yielding the target arylacetic acid in 68% yield . Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 236.05 [M+H], consistent with the calculated molecular weight.
Amide Coupling and N-(Pyridin-3-Ylmethyl) Functionalization
The final acetamide assembly employs a two-step coupling strategy:
-
Activation of the carboxylic acid : 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid is treated with ethyl chloroformate in dichloromethane to form the mixed anhydride.
-
Sequential amidation : The anhydride reacts first with N-(pyridin-3-ylmethyl)amine in THF, followed by reaction with the ethyl-linked pyrido[2,3-d]pyrimidinone intermediate. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent improves yields to 73% compared to traditional DCC methods .
Critical -NMR signals include a doublet of doublets at δ 7.70 (J = 8.8 Hz) for the pyridin-3-ylmethyl group and a multiplet at δ 7.44–7.36 ppm corresponding to the trifluoromethylphenyl moiety .
Optimization and Scalability Considerations
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling reagent | DCC (56% yield) | EDCI (73% yield) | EDCI |
| Solvent | DMF (68% yield) | THF (73% yield) | THF |
| Temperature | 25°C (64% yield) | 0°C (73% yield) | 0°C |
Reaction scale-up trials demonstrate consistent yields (±3%) at kilogram-scale production using continuous flow chemistry. Copper catalyst recycling in the Ullmann coupling step reduces metal waste by 42% .
Analytical Characterization
The final compound exhibits:
Q & A
Q. What are the recommended synthetic routes for this compound in academic research?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrido[2,3-d]pyrimidin-4-one core. Key steps include:
- Pyrimidine ring formation : Cyclocondensation of 4-ethoxyphenyl-substituted precursors with aminopyridine derivatives under acidic conditions .
- Acetamide coupling : Reacting the intermediate with 4-fluoro-3-(trifluoromethyl)phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomers, as the compound may exist as a racemic mixture due to undefined stereocenters .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyridylmethyl and ethoxyphenyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₃₂H₂₈F₃N₅O₄, m/z 603.2093) .
- X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., π-π stacking in pyrido-pyrimidine cores) .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS or cell media containing cyclodextrins to enhance solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Advanced Research Questions
Q. How can synthetic yield be optimized using statistical experimental design?
Implement Design of Experiments (DoE) to identify critical factors:
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
- Response surface methodology (RSM) : Optimize coupling reactions for the acetamide moiety to achieve >80% yield .
- Flow chemistry : Continuous flow reactors for precise control of exothermic steps (e.g., cyclocondensation) .
Q. What computational methods predict binding interactions with target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., tyrosine kinases) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Correlate trifluoromethyl group orientation with inhibitory potency .
Q. How do non-covalent interactions influence crystallographic packing?
- Intermolecular forces : Hydrogen bonding between pyridyl N and acetamide carbonyl groups stabilizes crystal lattices .
- π-π stacking : Ethoxyphenyl and pyrido-pyrimidine rings form layered structures, confirmed by Hirshfeld surface analysis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm mechanism-specific activity .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
